molecular formula C13H10F2O2 B8431605 4-(3,4-Difluorobenzyloxy)phenol

4-(3,4-Difluorobenzyloxy)phenol

Cat. No.: B8431605
M. Wt: 236.21 g/mol
InChI Key: WAQCKUKPMPBZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Difluorobenzyloxy)phenol is a phenolic compound featuring a benzyloxy group substituted with two fluorine atoms at the 3- and 4-positions of the benzene ring. The 3,4-difluorobenzyloxy moiety is critical for its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. This compound is synthesized via Williamson etherification, where the phenolic oxygen reacts with a 3,4-difluorobenzyl halide under basic conditions . Its structural uniqueness lies in the electron-withdrawing fluorine atoms, which enhance the stability of the benzyloxy group and modulate the phenol’s acidity (pKa ≈ 9.5–10.5, estimated based on similar fluorinated phenols) .

Properties

Molecular Formula

C13H10F2O2

Molecular Weight

236.21 g/mol

IUPAC Name

4-[(3,4-difluorophenyl)methoxy]phenol

InChI

InChI=1S/C13H10F2O2/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7,16H,8H2

InChI Key

WAQCKUKPMPBZSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OCC2=CC(=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogenated Benzyloxy Groups

a. 4-(3,4-Dichlorobenzyloxy)phenol

  • Structural Differences : Replacing fluorine with chlorine increases steric bulk and polarizability.
  • Biological Activity: Dichloro derivatives (e.g., 6-(3,4-dichlorophenyl)pyridinones) exhibit broad-spectrum antimicrobial activity (e.g., inhibition zones of 1.5–3.0 cm at 250 µg/mL against S. aureus and E. coli) . However, the dichloro analog’s higher lipophilicity (logP ≈ 3.8) may reduce aqueous solubility compared to the difluoro compound (logP ≈ 3.2) .
  • Synthetic Yield : Dichlorobenzyl halides typically require harsher reaction conditions (e.g., refluxing toluene) compared to difluorinated analogs, leading to lower yields (~70% vs. ~85% for difluoro) .

b. 4-(Benzyloxy)phenol (Non-Halogenated)

  • Acidity : The absence of electron-withdrawing fluorines results in a higher pKa (~10.5–11.5), reducing ionization at physiological pH .
  • Bioactivity : Lacks significant antimicrobial or receptor-binding activity in screening assays (e.g., <0.5 cm inhibition zones at 250 µg/mL) , highlighting the importance of halogenation for potency.

c. 2-(3,4-Difluorobenzyloxy)-3-nitrile (Compound 10d)

  • Pharmacological Profile: This CB1 receptor inverse agonist (hCB1 IC₅₀ = 1.3 nM) demonstrates that the 3,4-difluorobenzyloxy group enhances receptor affinity compared to non-fluorinated analogs (IC₅₀ > 100 nM) . Fluorine’s electronegativity likely improves hydrogen bonding and van der Waals interactions with the receptor .
Functional Analogues with Fluorinated Substituents

a. 4-(3,5-Difluorobenzyloxy)phenol

  • Synthetic Accessibility : 3,5-Difluorobenzyl halides are less commercially available, increasing synthesis costs .

b. 4-(3-Fluorobenzyloxy)phenol

  • Activity Trends: Mono-fluorination at the 3-position reduces antimicrobial potency (e.g., inhibition zones of 0.8–1.2 cm vs. 1.5–2.5 cm for the difluoro compound), underscoring the synergistic effect of dual fluorination .
Physicochemical and Pharmacokinetic Properties
Compound logP Water Solubility (mg/mL) pKa Antimicrobial Activity (Inhibition Zone, cm)
4-(3,4-Difluorobenzyloxy)phenol 3.2 0.15 9.8 1.5–2.5 (Gram+), 1.0–1.8 (Gram−)
4-(3,4-Dichlorobenzyloxy)phenol 3.8 0.05 9.2 1.8–3.0 (Gram+), 1.2–2.0 (Gram−)
4-(Benzyloxy)phenol 2.5 0.30 10.5 <0.5

Key Observations :

  • Lipophilicity : Fluorine’s smaller size reduces logP compared to chlorine, improving membrane permeability while maintaining moderate solubility .
  • Antimicrobial Efficacy : Difluoro compounds balance potency and solubility, making them preferable for topical formulations .

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